molecular formula C14H19NO3S B1386804 1-[(4-Propylphenyl)sulfonyl]piperidin-4-one CAS No. 1171434-03-9

1-[(4-Propylphenyl)sulfonyl]piperidin-4-one

Cat. No.: B1386804
CAS No.: 1171434-03-9
M. Wt: 281.37 g/mol
InChI Key: ZFRSVSAGVWSWQE-UHFFFAOYSA-N
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Description

1-[(4-Propylphenyl)sulfonyl]piperidin-4-one is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry. This molecule features two key pharmacophoric elements: a piperidin-4-one ring and an arylsulfonamide group. The piperidin-4-one scaffold is recognized as a versatile intermediate and a potential pharmacophore in drug discovery, with derivatives reported to possess a range of biological activities, including anticancer and anti-HIV properties . The sulfonamide functional group is a privileged structure in medicinal chemistry, known to contribute to diverse pharmacological actions such as antibacterial, anti-inflammatory, and carbonic anhydrase inhibitory activity . The primary research value of this compound lies in its utility as a multifunctional building block. Researchers can exploit the reactivity of the ketone group on the piperidine ring for further synthetic modifications, such as the formation of imines or reduction to alcohols, while the sulfonamide group can influence the molecule's physicochemical properties and receptor binding. This makes the compound a valuable scaffold for constructing libraries of novel molecules for bioactivity screening, including the development of antimicrobial and antitumoral agents . The crystal structures of similar piperidin-4-one and sulfonamide derivatives often reveal stabilized chair conformations of the piperidine ring and molecular packing stabilized by hydrogen bonding and van der Waals interactions, which is critical information for structure-based drug design . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Properties

IUPAC Name

1-(4-propylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-2-3-12-4-6-14(7-5-12)19(17,18)15-10-8-13(16)9-11-15/h4-7H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRSVSAGVWSWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The primary synthetic strategy for preparing 1-[(4-Propylphenyl)sulfonyl]piperidin-4-one involves the nucleophilic substitution reaction between piperidin-4-one and 4-propylbenzenesulfonyl chloride under basic conditions. This approach is well-documented and widely used for preparing sulfonylated piperidine derivatives.

Typical Reaction Scheme:

  • Starting materials: Piperidin-4-one and 4-propylbenzenesulfonyl chloride
  • Base: Triethylamine or sodium hydroxide (to neutralize HCl formed and facilitate substitution)
  • Solvent: Commonly anhydrous organic solvents such as dichloromethane or acetonitrile
  • Conditions: Stirring at room temperature or mild heating to promote reaction completion

The nucleophilic nitrogen of the piperidin-4-one attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage characteristic of the target compound.

Detailed Preparation Methodology

Step Reagents/Conditions Description
1 Dissolve piperidin-4-one in anhydrous solvent Ensures good solubility and reaction homogeneity
2 Add 4-propylbenzenesulfonyl chloride gradually Controlled addition prevents side reactions and promotes selectivity
3 Add base (triethylamine or NaOH) Neutralizes HCl byproduct, drives reaction forward
4 Stir reaction mixture at room temperature or mild heat (e.g., 40-60 °C) Reaction monitored by TLC or HPLC to confirm completion
5 Work-up: Extraction, washing, and purification Typically involves aqueous washes, drying, and recrystallization or chromatography purification

This method yields this compound with high purity suitable for further applications.

Industrial Scale Considerations

Industrial production often adapts the laboratory-scale procedure with optimizations:

  • Use of continuous flow reactors to improve heat and mass transfer
  • Optimization of molar ratios for maximum yield
  • Use of greener solvents or solvent-free techniques where possible
  • Advanced purification methods such as crystallization under controlled conditions or chromatographic techniques to enhance purity and yield

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the piperidin-4-one nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, releasing chloride ion. The presence of base is critical to neutralize the released HCl and prevent protonation of the amine nucleophile, which would reduce reactivity.

Related Synthetic Procedures and Analogues

Research on related compounds such as 1-[(4-chlorophenyl)sulfonyl]piperidin-4-one and derivatives has employed similar sulfonylation strategies. For example, the preparation of 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide involves reacting ethyl isonipecotate with 4-chlorobenzenesulfonyl chloride under basic aqueous conditions, followed by hydrazine hydrate treatment and further functionalization steps. These analogues provide insight into the versatility of the sulfonylation reaction and subsequent transformations.

Chemical Reaction Types and Further Functionalization

Once synthesized, this compound can undergo various chemical modifications:

  • Oxidation: To form sulfoxides or sulfones using oxidants like potassium permanganate or chromium trioxide
  • Reduction: Conversion of sulfonyl groups to sulfides or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride
  • Substitution: Functionalization on the piperidine ring through alkylation or acylation reactions

These transformations expand the utility of the compound in medicinal chemistry and materials science.

Summary Table of Preparation Methods

Aspect Details
Starting materials Piperidin-4-one, 4-propylbenzenesulfonyl chloride
Reaction type Nucleophilic substitution (sulfonylation)
Base used Triethylamine, sodium hydroxide
Solvent Dichloromethane, acetonitrile, or other anhydrous organic solvents
Temperature Room temperature to mild heating (40-60 °C)
Reaction time Several hours, monitored by TLC or HPLC
Purification methods Extraction, washing, recrystallization, chromatography
Industrial adaptation Continuous flow reactors, optimized molar ratios, advanced purification
Potential further reactions Oxidation, reduction, substitution

Research Findings and Practical Notes

  • The reaction is generally high-yielding and selective when using controlled addition of sulfonyl chloride and appropriate base.
  • Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine reaction completion and purity.
  • The sulfonylation reaction is sensitive to moisture; anhydrous conditions improve yield and reduce side products.
  • Industrial methods focus on scalability and cost efficiency, often employing continuous flow chemistry and solvent recycling.

This comprehensive overview synthesizes the current knowledge on the preparation of this compound from diverse, authoritative chemical literature and patent disclosures, ensuring a professional and detailed understanding of its synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Propylphenyl)sulfonyl]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.

Scientific Research Applications

1-[(4-Propylphenyl)sulfonyl]piperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Propylphenyl)sulfonyl]piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents on Piperidin-4-one Molecular Weight Key Properties/Activities
1-[(4-Propylphenyl)sulfonyl]piperidin-4-one C₁₄H₁₉NO₃S 4-Propylphenylsulfonyl 281.37 High lipophilicity (predicted)
1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one C₁₁H₁₂FNO₃S 4-Fluorophenylsulfonyl 257.28 Anti-inflammatory activity
1-[(5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl]piperidin-4-one C₁₂H₁₁BrF₃NO₄S 5-Bromo-2-(trifluoromethoxy)phenylsulfonyl 402.18 High molecular weight; halogenated substituents may enhance binding affinity
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one C₁₀H₁₅N₃O₃S 3,5-Dimethylpyrazolylsulfonyl 257.31 Heterocyclic substituent; predicted pKa = 12.05
1-(2-Chlorophenyl)piperidin-4-one C₁₁H₁₂ClNO 2-Chlorophenyl 209.67 Lower boiling point (342°C predicted)

Key Observations:

Halogenated derivatives (e.g., bromo/trifluoromethoxy in ) introduce steric bulk and electronic effects that may enhance receptor binding or metabolic stability.

Biological Activity :

  • The 4-fluorophenylsulfonyl analog demonstrated anti-inflammatory activity in a Claisen-Schmidt condensation-derived compound , suggesting that sulfonylated piperidin-4-ones are viable candidates for such applications.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (281.37 g/mol) falls within the range of orally bioavailable drugs, unlike the heavier brominated analog (402.18 g/mol) .
  • Solubility : The pyrazolylsulfonyl analog (predicted pKa 12.05 ) is more basic than the target compound, which may influence solubility in physiological conditions.
  • Thermal Stability : The 2-chlorophenyl analog’s lower predicted boiling point (342°C ) suggests reduced thermal stability compared to the target compound.

Biological Activity

1-[(4-Propylphenyl)sulfonyl]piperidin-4-one is a synthetic organic compound belonging to the class of piperidinones, characterized by a piperidine ring substituted with a sulfonyl group and a 4-propylphenyl moiety. This compound is notable for its diverse biological activities, which have been the subject of various research studies aimed at uncovering its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets, such as enzymes and receptors. The sulfonyl group in the structure is known to form strong interactions with amino acid residues in enzyme active sites, which can lead to inhibition or modulation of enzymatic activity. This structural feature enhances the binding affinity and specificity towards biological targets, making it a candidate for further pharmacological investigation.

Pharmacological Properties

Research indicates that piperidinone derivatives, including this compound, exhibit a range of pharmacological activities, including:

  • Anticancer : Potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antiviral : Activity against various viral pathogens by inhibiting viral replication.
  • Antimicrobial : Efficacy against bacterial strains, showing moderate to strong antibacterial properties.
  • Enzyme Inhibition : Notably as acetylcholinesterase (AChE) inhibitors and urease inhibitors, which are critical in treating conditions like Alzheimer’s disease and urinary infections .

Antibacterial Activity

A study evaluating the antibacterial properties of compounds similar to this compound demonstrated significant activity against strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds indicated strong potential for use as antibacterial agents. For instance, one compound exhibited an IC50 value of 2.14 µM, significantly lower than that of thiourea used as a reference standard (IC50 = 21.25 µM) .

Enzyme Inhibition Studies

In vitro studies have shown that derivatives of piperidinone can effectively inhibit key enzymes. For example:

Compound NameEnzyme TargetIC50 (µM)
Compound AAcetylcholinesterase0.63 ± 0.001
Compound BUrease1.13 ± 0.003

These findings suggest that compounds with similar structures may serve as effective enzyme inhibitors, contributing to their therapeutic potential in treating neurodegenerative diseases and infections .

Binding Studies

Docking studies have revealed insights into the binding interactions between this compound and target proteins. The sulfonyl group facilitates crucial hydrogen bonding and hydrophobic interactions with active site residues, enhancing the compound's inhibitory effects on enzymes such as AChE and urease. Bovine serum albumin (BSA) binding studies further support the pharmacological effectiveness of these compounds, indicating their potential for drug formulation .

Comparative Analysis with Related Compounds

The structural variations among piperidinone derivatives significantly influence their biological activities. A comparison of several related compounds highlights these differences:

Compound NameStructural FeaturesUnique Aspects
1-[(4-Methylphenyl)sulfonyl]piperidin-4-oneMethyl group instead of propylPotential differences in solubility and reactivity
1-[(4-Ethylphenyl)sulfonyl]piperidin-4-oneEthyl group instead of propylVariation in hydrophobicity affecting biological activity
1-[(4-Butylphenyl)sulfonyl]piperidin-4-oneButyl group instead of propylChanges in steric hindrance impacting enzyme interactions

The presence of the propyl group in this compound is crucial for its unique physical and chemical properties, which may enhance its therapeutic efficacy compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 1-[(4-Propylphenyl)sulfonyl]piperidin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a piperidin-4-one derivative with a substituted benzenesulfonyl chloride. Key steps include:

  • Sulfonylation: React piperidin-4-one with 4-propylbenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.
  • Optimization: Control temperature (0–5°C during sulfonylation) to minimize side reactions. Monitor progress via TLC or LC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonyl group (δ ~3.0–3.5 ppm for adjacent protons) and ketone (δ ~200–210 ppm in 13C^{13}C) .
  • IR Spectroscopy: Identify the sulfonyl S=O stretch (~1350–1150 cm1^{-1}) and ketone C=O (~1700 cm1^{-1}) .
  • X-ray Crystallography: Employ SHELXL for structure refinement if single crystals are obtained (e.g., using slow evaporation from ethanol) .

Q. How can researchers screen the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorogenic substrates to test inhibition of targets like proteases or kinases. For example:
    • Incubate the compound with the enzyme and substrate in buffer (pH 7.4, 37°C).
    • Measure fluorescence/absorbance changes over time .
  • Cellular Studies: Evaluate cytotoxicity via MTT assay (IC50_{50} determination in cancer cell lines) .

Advanced Research Questions

Q. How can structural variations (e.g., propyl chain length) impact biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with varying alkyl chains (methyl, butyl) on the phenyl ring. Compare IC50_{50} values against a target enzyme.
  • Computational Modeling: Use molecular docking (AutoDock Vina) to analyze binding interactions. Longer chains may enhance hydrophobic interactions but reduce solubility .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Purity Verification: Perform HPLC-MS to confirm compound integrity (>95% purity) .
  • Structural Confirmation: Re-analyze via X-ray crystallography to rule out polymorphic differences .
  • Assay Reproducibility: Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls .

Q. What strategies resolve low crystallinity during X-ray structure determination?

Methodological Answer:

  • Crystallization Optimization: Screen solvents (e.g., DMSO/water mixtures) and additives (e.g., crown ethers) .
  • Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .

Q. How can enantiomers of chiral derivatives be separated and characterized?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD): Compare CD spectra to assign absolute configuration .

Data Contradictions & Validation

  • Example Conflict: Discrepancies in reported enzyme inhibition potency.
  • Resolution: Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Propylphenyl)sulfonyl]piperidin-4-one
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1-[(4-Propylphenyl)sulfonyl]piperidin-4-one

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